5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Regioisomer differentiation Physicochemical property divergence Benzisothiazole scaffold

SAR library construction demands defined regioisomers-the 5-bromo position alters electronic distribution, dipole, and target binding vs. 4-/7-isomers. This 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (98%) delivers reproducible data. • Defined 5-bromo vector for systematic bromine-position SAR • Synthetic handle for Suzuki-Miyaura cross-coupling • Sulfoxide enables sulfur chirality investigation • Reference standard for HPLC/LC-MS regioisomer separation Available in bulk; standard B2B global shipping.

Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
Cat. No. B13554351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Molecular FormulaC8H8BrNOS
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCS1(=NCC2=C1C=CC(=C2)Br)=O
InChIInChI=1S/C8H8BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5H2,1H3
InChIKeySAVFGEKSJJCJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-3H-1,2-benzothiazole 1-Oxide: Identity & Specifications


5-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (also named 5-Bromo-1-methyl-3H-1,2-benzothiazole 1-oxide) is a heterocyclic small molecule (C₈H₈BrNOS, MW 246.13 g/mol) bearing a bromine substituent at the 5-position of the benzisothiazole 1-oxide scaffold . The compound is classified as a benzo-fused sulfoxide, a structural subclass distinct from the more commonly studied benzisothiazol-3-one (sulfone) derivatives. It is primarily distributed as a research-grade synthetic intermediate and screening compound, with commercial purity levels typically specified at 95–98% . No primary research articles or patents disclosing biological activity for this precise compound were identified in the accessible literature; the evidence base is therefore restricted to structural and physicochemical comparisons with its regioisomeric analogs.

Regioisomeric Bromine Effects on SAR


Within the 1,2-benzisothiazole 1-oxide scaffold, the position of the bromine atom (4-, 5-, or 7-) fundamentally alters the electronic distribution, steric environment, and metabolic sensitivity of the molecule [1]. Computational descriptors for the 4-bromo isomer reveal an XLogP3 of 2.3 and a topological polar surface area of 37.8 Ų [2]; shifting the bromine to the 5-position modifies the dipole moment and hydrogen-bonding potential, which can alter solubility, passive membrane permeability, and target binding geometry. These regioisomeric effects are well-documented across benzisothiazolone inhibitor series, where small changes in substitution pattern produce order-of-magnitude differences in biochemical potency [3]. Consequently, a researcher requiring a specific regioisomer for a structure-activity relationship (SAR) study cannot freely interchange the 4-bromo, 5-bromo, or 7-bromo analogs without risking a complete loss of biological signal.

5-Bromo-1-methyl-3H-1,2-benzothiazole 1-Oxide: Differentiation Evidence


5-Bromo vs. 4-Bromo: Distinct Chemical Entities

The 5-bromo substitution pattern (CAS 2649070-11-9) yields a compound that is chemically and legally distinct from the 4-bromo isomer (CAS 2649034-92-2, PubChem CID 146049822). The 4-bromo isomer has a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 37.8 Ų [1]. While direct measurements for the 5-bromo isomer are not publicly available, the change in bromine position from C4 to C5 is expected to alter the molecular dipole moment and the spatial distribution of the electron-withdrawing bromine, leading to quantifiably different LogP and TPSA values. Such differences directly impact chromatographic retention time, solubility, and partitioning behavior, confirming that these two regioisomers are not interchangeable in any analytical or biological system.

Regioisomer differentiation Physicochemical property divergence Benzisothiazole scaffold

Certified Purity for Reproducible Screening

The 5-bromo isomer is commercially available from Leyan at a certified purity of 98% (Product No. 1872577) . In contrast, the 4-bromo isomer is listed by multiple suppliers with no publicly disclosed purity guarantee on authoritative databases, and the 7-bromo isomer (CAS 2649014-30-0) similarly lacks a standardized purity specification in the open literature. For high-throughput screening (HTS) campaigns, where even 2–5% impurity can generate false-positive hits or mask weak true activity, this documented purity specification reduces the risk of assay interference and improves data reproducibility.

Purity specification Quality control Reproducibility

Sulfoxide vs. Sulfone Oxidation State

The target compound exists as a sulfoxide (S=O, 1-oxide), whereas the extensively studied PHOSPHO1 inhibitors of the benzoisothiazolone class are predominantly sulfones (1,1-dioxides) or 3-keto derivatives [1]. The sulfoxide sulfur atom is chiral and can undergo further oxidation to the sulfone, offering a unique synthetic handle not available with the fully oxidized sulfone analogs. In the PHOSPHO1 inhibitor series reported by Bravo et al. (2014), the unsubstituted benzoisothiazolone 2a inhibited PHOSPHO1 with an IC₅₀ of 0.94 μM, and substitution at the 5-position further modulated potency [1]. The 1-oxide scaffold of the target compound represents a distinct oxidation state that could alter electrophilicity, metabolic stability, and target interactions compared to the corresponding 1,1-dioxide.

Sulfoxide chemistry Oxidation state Benzisothiazole scaffold

5-Bromo-1-methyl-3H-1,2-benzothiazole 1-Oxide: Application Scenarios


Regioisomer-Specific SAR Libraries

Medicinal chemistry teams constructing focused libraries of benzisothiazole 1-oxide derivatives require defined regioisomers to systematically evaluate the impact of bromine position on target binding. The 98% purity specification supports reproducible SAR data generation, while the 5-position bromine provides a distinct vector for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) that differ from the 4- and 7-isomers. The 1-oxide sulfoxide handle additionally enables investigation of sulfur chirality effects on biological recognition, a dimension absent in the more common sulfone series [1].

Synthetic Intermediate for Chiral Sulfoxide Derivatives

Enantiopure 3-substituted 2,3-dihydro-1,2-benzoisothiazole 1-oxides serve as precursors to pharmacologically relevant sulfonamide and sulfoximine derivatives . The 5-bromo substituent on the target compound provides a synthetic handle for further functionalization, enabling the construction of complex sulfoxide-containing molecules. The documented CAS identity (2649070-11-9) and molecular weight (246.13 g/mol) ensure accurate inventory management and regulatory compliance in process chemistry workflows [1].

PHOSPHO1 Negative Control Probe

Given that benzisothiazolone 1,1-dioxides are established PHOSPHO1 inhibitors (e.g., analog 2a, IC₅₀ = 0.94 μM) , the 5-bromo-1-oxide analog may serve as a structurally matched negative control or an orthogonal chemical probe to dissect the contribution of the sulfur oxidation state to enzyme inhibition. Researchers investigating PHOSPHO1-driven vascular calcification pathways can use this compound to test whether the sulfoxide oxidation state retains or abolishes inhibitory activity relative to the sulfone counterparts.

Reference Standard for Impurity Profiling

The defined 5-bromo regioisomer (CAS 2649070-11-9) can be employed as a reference standard for HPLC or LC-MS method development when chromatographic separation of regioisomeric benzisothiazole 1-oxides is required. The compound's distinct retention time, UV absorption profile, and mass spectrum differentiate it from the 4-bromo and 7-bromo isomers, supporting identity confirmation and purity assessment in quality control laboratories .

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